Methane, dibromochloronitroso-

Description

Methane, dibromochloro- (CHBr₂Cl), also known as chlorodibromomethane, is a halogenated methane derivative with the molecular formula CHBr₂Cl and a molecular weight of 208.28 g/mol . Its IUPAC Standard InChIKey is GATVIKZLVQHOMN-UHFFFAOYSA-N, and it is registered under CAS No. 124-48-1. This compound is structurally characterized by a central carbon atom bonded to two bromine atoms, one chlorine atom, and one hydrogen atom. It is primarily studied for its environmental persistence and utility in gas chromatography (GC) analyses, with extensive retention index (RI) data documented under varying experimental conditions (e.g., column type, temperature, and carrier gas) .

This article instead focuses on methane, dibromochloro- (CHBr₂Cl) and its structurally analogous halogenated methanes due to data availability.

Properties

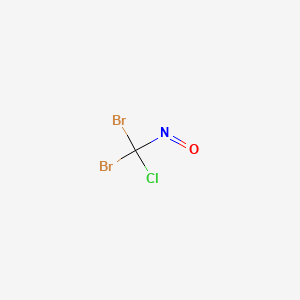

CAS No. |

73411-13-9 |

|---|---|

Molecular Formula |

CBr2ClNO |

Molecular Weight |

237.28 g/mol |

IUPAC Name |

dibromo-chloro-nitrosomethane |

InChI |

InChI=1S/CBr2ClNO/c2-1(3,4)5-6 |

InChI Key |

SBEWXCRGUOMHCR-UHFFFAOYSA-N |

Canonical SMILES |

C(N=O)(Cl)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methane, dibromochloronitroso- typically involves the halogenation of methane under controlled conditions. One common method is the radical halogenation process, where methane reacts with bromine and chlorine in the presence of a radical initiator such as ultraviolet light or heat. The reaction proceeds through a radical chain mechanism, involving initiation, propagation, and termination steps .

Industrial Production Methods: Industrial production of methane, dibromochloronitroso- may involve large-scale halogenation processes, where methane is exposed to bromine and chlorine gases in a controlled reactor environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions: Methane, dibromochloronitroso- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Products may include dibromochloronitroso derivatives with higher oxidation states.

Reduction: Amino derivatives of methane, dibromochloronitroso-.

Substitution: Various substituted methane derivatives depending on the nucleophile used.

Scientific Research Applications

Methane, dibromochloronitroso- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for introducing halogen and nitroso functionalities into organic molecules.

Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.

Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of methane, dibromochloronitroso- involves its reactivity with various molecular targets. The compound can form reactive intermediates, such as radicals, which can interact with biological macromolecules like DNA, proteins, and lipids. These interactions can lead to modifications in the molecular structure and function, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Halogenated Methanes

Below is a detailed comparison of CHBr₂Cl with structurally related halogenated methane derivatives, including dibromodichloromethane (CBr₂Cl₂) , dibromomethane (CH₂Br₂) , and bromotrichloromethane (CBrCl₃) .

Table 1: Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | IUPAC InChIKey |

|---|---|---|---|---|

| Methane, dibromochloro- | CHBr₂Cl | 208.28 | 124-48-1 | GATVIKZLVQHOMN-UHFFFAOYSA-N |

| Methane, dibromodichloro- | CBr₂Cl₂ | 242.73 | 594-18-3 | IHUREIPXVFKEDT-UHFFFAOYSA-N |

| Methane, dibromo- | CH₂Br₂ | 173.84 | 74-95-3 | FJBFPHVGVWTDIP-UHFFFAOYSA-N |

| Methane, bromotrichloro- | CBrCl₃ | 198.26* | Not provided | Not available in evidence |

*Calculated molecular weight for CBrCl₃ (12.01 + 79.90 + 3×35.45 = 198.26).

Table 2: Gas Chromatography Retention Indices (RI) for CHBr₂Cl

Retention indices (RI) for CHBr₂Cl vary significantly with experimental parameters:

- Non-polar columns: Kovats' RI: 847–906 (Helmig et al., 1996; Peters et al., 1994). Van Den Dool RI: 854–928 (Castello and Gerbino, 1988; Weber, 1986).

- Polar columns :

- Kratz RI : 1049–1186 (Zenkevich, 2001; Sorimachi et al., 1995).

These values highlight CHBr₂Cl’s intermediate polarity compared to CH₂Br₂ (lower RI due to fewer halogens) and CBr₂Cl₂ (higher RI due to increased halogenation) .

Key Research Findings

Environmental Persistence :

- CHBr₂Cl and CBr₂Cl₂ are more resistant to atmospheric degradation than CH₂Br₂ due to higher halogen content, which reduces reactivity with hydroxyl radicals .

- CBrCl₃ (bromotrichloromethane) is less studied but shares similar environmental persistence trends .

Thermodynamic Stability :

- CBr₂Cl₂ exhibits greater thermal stability (higher boiling point) than CHBr₂Cl, attributed to stronger London dispersion forces from additional halogens .

Limitations and Data Gaps

- The evidence lacks physicochemical data (e.g., boiling points, densities) for direct comparisons.

- Nitroso-functionalized methane derivatives (e.g., CHBrClNO) are absent in the provided sources, necessitating further experimental or computational studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.